N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The compound this compound is registered under Chemical Abstract Service number 879896-62-5, establishing its unique identity in chemical databases worldwide. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine, reflecting the precise connectivity and functional group arrangement within the molecular structure. Alternative nomenclature systems have produced several synonymous names, including 2-thiophenemethanamine,N-methyl-5-4-morpholinyl and N-methyl-1-5-morpholin-4-yl thiophen-2-yl methanamine, each emphasizing different aspects of the molecular architecture.
The compound is catalogued in major chemical databases with PubChem Compound Identification number 18525863, facilitating cross-referencing across multiple information systems. The molecule possesses a complex heterocyclic structure that incorporates both thiophene and morpholine ring systems connected through a methylamine bridge, creating a unique pharmacophore with potential biological activity. The systematic naming convention follows established protocols for describing substituted thiophenes with attached morpholine moieties, ensuring clarity in chemical communication and database searches.
| Parameter | Value |
|---|---|
| Chemical Abstract Service Number | 879896-62-5 |
| PubChem Compound Identification | 18525863 |
| International Union of Pure and Applied Chemistry Name | N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine |
| MDL Number | MFCD09025876 |
| InChI Key | LTBKEKXCWIEXPM-UHFFFAOYSA-N |
Molecular Formula and Weight Determination
The molecular formula of this compound is established as C10H16N2OS, indicating the presence of ten carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. Precise molecular weight calculations yield a value of 212.311 grams per mole, with some sources reporting 212.31 or 212.32 grams per mole depending on the precision of atomic weight values used in the calculation. The molecular composition reflects the heterocyclic nature of the compound, incorporating heteroatoms that contribute to its unique chemical and physical properties.
The molecular formula provides insight into the degree of unsaturation within the structure, calculated using the formula: degrees of unsaturation = (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For this compound, the calculation yields three degrees of unsaturation, consistent with the presence of two aromatic rings (the thiophene ring contributing two degrees and the morpholine ring being saturated) and no additional multiple bonds or rings beyond those identified.
The distribution of heteroatoms within the molecular framework significantly influences the compound's chemical behavior, with the sulfur atom in the thiophene ring providing electron-rich aromatic character, the oxygen atom in the morpholine ring contributing to conformational flexibility, and the nitrogen atoms offering sites for protonation and hydrogen bonding interactions.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C10H16N2OS |
| Molecular Weight | 212.311 g/mol |
| Carbon Atoms | 10 |
| Hydrogen Atoms | 16 |
| Nitrogen Atoms | 2 |
| Oxygen Atoms | 1 |
| Sulfur Atoms | 1 |
| Degrees of Unsaturation | 3 |
Stereochemical Considerations and Conformational Isomerism
The structural analysis of this compound reveals several important stereochemical features that influence its three-dimensional arrangement and potential biological activity. The morpholine ring within the molecule adopts characteristic chair conformations, similar to other six-membered heterocycles containing heteroatoms. Research on morpholine conformational behavior indicates that the ring can exist in different chair conformations, with the substituent groups preferentially adopting either equatorial or axial positions depending on steric and electronic factors.
Studies on morpholine conformational analysis have demonstrated that the equatorial chair conformer is typically predominant in pure liquid states, while aquatorial solutions show increased contributions from axial conformers. This conformational flexibility extends to the morpholine ring in this compound, where the attached thiophene-containing substituent can adopt different orientations relative to the morpholine ring plane. The conformational preference between chair-equatorial and chair-axial arrangements has been shown to influence vibrational spectra and molecular properties.
The thiophene ring maintains its planar aromatic character, but its orientation relative to the morpholine ring can vary due to rotation around the connecting carbon-nitrogen bond. This rotational freedom creates multiple conformational isomers that may interconvert rapidly at room temperature, contributing to the compound's dynamic structural behavior. The methyl group attached to the tertiary nitrogen provides additional steric considerations that may influence the preferred conformations of the overall molecular structure.
Advanced spectroscopic techniques have revealed that conformational energy differences in morpholine-containing compounds can be quantified, with stability differences typically ranging from 100 to 150 wavenumbers between major conformers. These conformational considerations are crucial for understanding the compound's interaction with biological targets and its potential pharmacological properties.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy offers detailed information about the molecular framework, with proton nuclear magnetic resonance expected to show characteristic patterns for each distinct hydrogen environment within the molecule. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, while the morpholine ring protons exhibit characteristic patterns around 2.5 to 4.0 parts per million depending on their proximity to the electronegative oxygen atom.
The Simplified Molecular Input Line Entry System representation (CNCC1=CC=C(S1)N2CCOCC2) provides a computational framework for predicting nuclear magnetic resonance chemical shifts and coupling patterns. The methylene protons adjacent to the thiophene ring are expected to appear as a singlet around 3.7 parts per million, while the N-methyl group should exhibit a characteristic singlet around 2.3 parts per million. The morpholine ring protons will display complex coupling patterns due to the chair conformation and the presence of multiple chemically equivalent protons.
Infrared spectroscopy characterization reveals several important functional group absorptions that confirm the molecular structure. The thiophene carbon-hydrogen stretching vibrations typically appear around 3000-3100 wavenumbers, while the morpholine carbon-hydrogen stretches occur in the range of 2850-2950 wavenumbers. The carbon-nitrogen stretching vibrations provide additional confirmation of the amine functionalities, appearing in the characteristic regions for tertiary amines. The carbon-sulfur vibrations in the thiophene ring contribute to the fingerprint region of the infrared spectrum, providing unique identification markers.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 212, corresponding to the calculated molecular weight of the compound. Fragmentation patterns in mass spectrometry provide structural information through the loss of characteristic molecular fragments, such as the morpholine moiety or thiophene-containing segments. The fragmentation pathways offer insights into the relative stability of different molecular regions and can be used for compound identification and purity assessment.
| Spectroscopic Technique | Key Observations | Structural Information |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic signals 7.0-8.0 ppm | Thiophene ring confirmation |
| Proton Nuclear Magnetic Resonance | Aliphatic signals 2.3-4.0 ppm | Morpholine and methyl groups |
| Infrared Spectroscopy | Carbon-hydrogen stretch 2850-3100 cm⁻¹ | Aliphatic and aromatic confirmations |
| Mass Spectrometry | Molecular ion 212 m/z | Molecular weight confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Multiple carbon environments | Complete structural framework |
The comprehensive spectroscopic analysis confirms the proposed molecular structure and provides quantitative data for compound identification and characterization. These analytical techniques collectively establish the chemical identity of this compound and support its classification as a heterocyclic tertiary amine with distinct thiophene and morpholine functionalities.
Properties
IUPAC Name |
N-methyl-1-(5-morpholin-4-ylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-11-8-9-2-3-10(14-9)12-4-6-13-7-5-12/h2-3,11H,4-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBKEKXCWIEXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594616 | |
| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879896-62-5 | |
| Record name | N-Methyl-1-[5-(morpholin-4-yl)thiophen-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Route
Step 1: Formation of an aldehyde intermediate
The 5-morpholin-4-ylthien-2-yl moiety can be functionalized to an aldehyde at the 2-position of the thiophene ring (e.g., 5-morpholin-4-yl-2-thiophenecarboxaldehyde).Step 2: Reductive amination with methylamine
This aldehyde can be reacted with methylamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride (NaBH_3CN) or borohydride complexes in a basic medium (e.g., with organic bases like DABCO). This forms the N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine via imine intermediate reduction.-
- Typically carried out at room temperature to moderate heat.
- Basic medium to facilitate imine formation and reduction.
- Use of sodium cyanoborohydride allows selective reduction of imines without reducing other sensitive groups.
Nucleophilic Substitution Route
Step 1: Preparation of halomethyl-thiophene intermediate
The 5-morpholin-4-ylthien-2-ylmethanol can be converted to the corresponding halide (e.g., chloride or bromide) via halogenation reagents such as thionyl chloride or phosphorus tribromide.Step 2: Alkylation of methylamine
The halide intermediate is then reacted with methylamine, which acts as a nucleophile, displacing the halide to form the tertiary amine.-
- Control over stoichiometry is crucial to avoid over-alkylation leading to quaternary ammonium salts.
- Reaction can be performed in polar aprotic solvents to favor S_N2 mechanism.
Reduction of Amide Intermediates
Step 1: Amide formation
The corresponding carboxylic acid or acid chloride derivative of the thiophene moiety can be converted to an amide with methylamine.Step 2: Reduction of the amide
The amide is reduced using lithium aluminum hydride (LiAlH_4) to yield the tertiary amine. This method is demonstrated in the preparation of related heterocyclic amines and pyridinyl-methylamines.-
- Anhydrous ether solvents at reflux.
- Careful quenching of excess hydride reagent.
- Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 5-morpholin-4-yl-2-thiophenecarboxaldehyde, methylamine, NaBH_3CN or borohydrides | Room temp, basic medium (DABCO) | High selectivity, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | 5-morpholin-4-ylthien-2-ylmethyl halide, methylamine | Polar aprotic solvent, controlled temp | Straightforward, scalable | Risk of over-alkylation |
| Amide Reduction | 5-morpholin-4-ylthien-2-yl carboxamide, LiAlH_4 | Reflux in ether solvents | Retains carbon skeleton intact | Requires handling of reactive hydrides |
Reductive amination is widely favored for tertiary amine synthesis due to its versatility and mild reaction conditions, allowing the introduction of diverse substituents.
The use of sodium cyanoborohydride in reductive amination is well-documented to provide high yields with minimal side reactions, especially in the presence of sensitive functional groups.
Nucleophilic substitution methods require careful control of reaction parameters to prevent quaternization and side reactions but are useful when halide intermediates are readily accessible.
Reduction of amides with lithium aluminum hydride, although effective, requires stringent anhydrous conditions and careful quenching, making it less convenient for large-scale preparations.
The presence of the morpholine ring in the thiophene substituent may influence reaction conditions due to its basicity and steric effects; thus, reaction optimization is necessary.
The preparation of this compound can be effectively achieved by adapting classical amine synthesis methods such as reductive amination of the corresponding aldehyde with methylamine, nucleophilic substitution of halomethyl intermediates with methylamine, or reduction of amide intermediates. Among these, reductive amination offers the best balance of selectivity, mild conditions, and scalability. Each method requires careful consideration of the functional groups present and reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Heterocyclic Core Variations
Thiophene vs. Thiazole/Pyridine
Morpholine Positioning and Substituent Effects
- 4-(3-Oxomorpholino)phenyl Derivatives (): Modification: Oxomorpholine (keto-morpholine) vs. standard morpholine. Impact: The keto group may influence metabolic stability or receptor binding compared to the saturated morpholine .
Functional Group Variations
Physicochemical and Pharmacokinetic Properties
Melting Points and Solubility
- Compound 7 (): Melting point 98–99°C, with RP-HPLC retention times (11.34–11.78 min) indicating moderate polarity.
- N-Methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine : Predicted to have lower melting points than sulfonyl-containing analogs due to reduced polarity.
Tabulated Comparison of Key Compounds
Biological Activity
N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in cancer research and cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C12H16N2OS
- Molecular Weight : 236.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound primarily acts through the modulation of various signaling pathways, particularly those related to cell proliferation and apoptosis. Key mechanisms include:
- Inhibition of Protein Kinases : It has been shown to inhibit non-receptor protein-tyrosine kinases, which are crucial for regulating cell migration and adhesion .
- Regulation of Cell Cycle : The compound influences cell cycle progression, promoting apoptosis in certain cancer cell lines .
- Impact on Angiogenesis : It plays a role in embryonic angiogenesis, affecting normal heart development and cardiomyocyte proliferation .
In Vitro Studies
A series of in vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and cell cycle arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Modulates signaling pathways |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Case Studies
- Case Study 1 : A study conducted on the effects of the compound on HeLa cells showed significant apoptosis induction at concentrations above 0.5 μM, with mechanistic studies revealing a G2/M phase arrest.
- Case Study 2 : Research focusing on MCF-7 cells highlighted the compound's ability to inhibit tubulin polymerization, similar to colchicine, leading to effective cancer cell growth inhibition.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thienyl Ring : The thienyl component is synthesized from thiophene derivatives through electrophilic substitution reactions.
- Morpholine Attachment : Morpholine is then introduced via nucleophilic substitution.
- Final Methylation : The final step involves methylation to achieve the desired N-methyl structure.
Q & A
Q. What are the optimal synthetic routes for N-methyl-N-[(5-morpholin-4-ylthien-2-yl)methyl]amine, and how can reaction conditions be optimized?
Methodological Answer: Reductive amination is a common approach for synthesizing secondary amines. For this compound, a Pd/NiO catalyst (1.1 wt%) under hydrogen atmosphere at 25°C for 10 hours has been effective for similar substrates, yielding >90% purity . Key steps include:
- Precursor selection: Thiophene-derived aldehydes and methylamine derivatives.
- Solvent optimization: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Post-synthesis purification: Column chromatography or recrystallization to isolate the amine. Monitoring via TLC and confirming purity via ¹H NMR is critical .
Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Assign chemical shifts by comparing experimental data with DFT-predicted spectra. For example, methyl groups adjacent to morpholine rings typically resonate at δ 2.3–2.8 ppm, while thiophene protons appear at δ 6.5–7.5 ppm .
- HRMS : Confirm molecular formula (e.g., C₁₁H₁₇N₂OS) with <2 ppm error .
- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement, particularly for morpholine-thiophene torsional angles .
Q. What strategies mitigate hygroscopicity or instability during storage?
Methodological Answer:
- Lyophilization : Store under inert gas (argon) in amber vials at –20°C.
- Stability assays : Monitor decomposition via HPLC under varying pH/temperature .
- Co-crystallization : Stabilize using counterions (e.g., HCl salts) to reduce moisture sensitivity .
Q. Which purification methods maximize yield while retaining chemical integrity?
Methodological Answer:
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 to 1:1) .
- Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for chiral separation .
Q. How is initial biological activity screening conducted for this compound?
Methodological Answer:
- In vitro assays : Test kinase inhibition (e.g., aurora kinases) at 1–10 μM concentrations using ADP-Glo™ kits .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
Advanced Research Questions
Q. How can DFT calculations resolve discrepancies in experimental NMR data?
Methodological Answer:
- Conformational sampling : Use PBE1PBE/6-31G** to model morpholine-thiophene torsional conformers. Compare Boltzmann-averaged chemical shifts with experimental ¹H NMR .
- Solvent effects : Apply PCM (Polarizable Continuum Model) for CDCl₃ to refine δ predictions .
Q. What catalytic systems improve enantioselectivity in asymmetric synthesis?
Methodological Answer:
Q. How are twinned crystallographic datasets handled during refinement?
Methodological Answer:
Q. What computational models predict structure-activity relationships (SAR) for kinase inhibition?
Methodological Answer:
Q. How do π-π stacking and C–H⋯F interactions influence crystal packing?
Methodological Answer:
- Hirshfeld analysis : Quantify intermolecular contacts (e.g., 3.7 Å centroid distances for π-π stacking) .
- Thermal ellipsoids : Refine anisotropic displacement parameters to validate weak interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
